Unraveling the Structure of a Key Daclatasvir Degradant: A Technical Guide
Unraveling the Structure of a Key Daclatasvir Degradant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive elucidation of the structure of a significant Daclatasvir impurity, previously referred to as "Monodes(N-carboxymethyl)valine Daclatasvir." Through meticulous analysis of publicly available data, this document clarifies the true identity of this compound, presents its detailed structural characterization, and outlines the analytical methodologies crucial for its identification and quantification.
Correcting the Record: From a Misnomer to a Defined Impurity
Initial investigations into "Monodes(N-carboxymethyl)valine Daclatasvir" revealed a discrepancy between its name and its actual chemical properties. The molecular formula associated with this compound is C₃₃H₃₉N₇O₃ with a molecular weight of 581.71 g/mol .[1] This is substantially different from the parent drug, Daclatasvir, which has a molecular formula of C₄₀H₅₀N₈O₆ and a molecular weight of 738.88 g/mol .[2][3]
Further research has definitively identified this impurity as Daclatasvir Impurity A . The correct IUPAC name for this compound is methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate .
This impurity is a significant degradation product of Daclatasvir, formed under various stress conditions. Its structure indicates the loss of one of the symmetric valine-carbamate moieties from the parent Daclatasvir molecule.
Structural Elucidation of Daclatasvir Impurity A
The definitive structure of Daclatasvir Impurity A has been elucidated through a combination of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a cornerstone in identifying unknown impurities. For Daclatasvir Impurity A, LC-MS analysis provides critical data for confirming its molecular weight and elemental composition.
Table 1: Mass Spectrometry Data for Daclatasvir Impurity A
| Parameter | Observed Value |
| Molecular Formula | C₃₃H₃₉N₇O₃ |
| Molecular Weight | 581.71 |
| Ionization Mode | Electrospray Ionization (ESI) |
| Observed m/z ([M+H]⁺) | 582.3 |
Note: The observed m/z value is consistent with the protonated molecule of the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous assignment of the structure. While specific chemical shift data for every proton and carbon is not publicly available in a consolidated format, the expected spectral features can be inferred from the known structure.
Table 2: Predicted ¹H NMR Spectral Features for Daclatasvir Impurity A
| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.0 - 8.0 | Multiplets | ~10H |
| Imidazole NH | 11.0 - 13.0 | Broad Singlet | 2H |
| Pyrrolidine CH | 3.0 - 5.0 | Multiplets | ~9H |
| Valine α-CH | 4.0 - 4.5 | Multiplet | 1H |
| Valine β-CH | 2.0 - 2.5 | Multiplet | 1H |
| Valine γ-CH₃ | 0.8 - 1.2 | Doublet | 6H |
| Carbamate OCH₃ | ~3.6 | Singlet | 3H |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Analytical Methodologies for Identification and Quantification
The routine analysis and control of Daclatasvir Impurity A in pharmaceutical formulations are critical for ensuring drug safety and efficacy. Stability-indicating HPLC and UPLC methods are the primary tools for this purpose.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Daclatasvir and its impurities, including Impurity A.
Instrumentation:
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HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
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Column: C18, 4.6 mm x 250 mm, 5 µm particle size
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Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase is a 50:50 (v/v) mixture of acetonitrile and 0.05% o-phosphoric acid in water.
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 315 nm
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Column Temperature: 40 °C
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Injection Volume: 20 µL
Sample Preparation:
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Prepare a stock solution of the Daclatasvir drug substance or product in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water).
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Perform serial dilutions to create working standards and sample solutions at the desired concentration.
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Filter all solutions through a 0.45 µm syringe filter before injection.
Experimental Workflow
The following diagram illustrates the general workflow for the identification and characterization of Daclatasvir impurities.
Caption: A generalized workflow for the identification of Daclatasvir impurities.
Formation Pathway
Daclatasvir Impurity A is a degradation product, suggesting its formation arises from the cleavage of one of the amide bonds linking a valine methyl ester moiety to the pyrrolidine ring of the parent molecule. This is likely to occur under hydrolytic (acidic or basic) or other stress conditions.
The following diagram illustrates the logical relationship between Daclatasvir and Impurity A.
Caption: The degradation pathway from Daclatasvir to Impurity A.
Conclusion
The compound initially misidentified as "Monodes(N-carboxymethyl)valine Daclatasvir" is correctly known as Daclatasvir Impurity A. Its structure has been confidently elucidated as a degradant of Daclatasvir, missing one of the valine-carbamate side chains. The analytical methods detailed in this guide provide a robust framework for the detection, quantification, and control of this critical impurity, ensuring the quality and safety of Daclatasvir drug products. Researchers and drug development professionals should use the correct nomenclature and structural information presented herein for all future work related to this compound.
